molecular formula C18H20N4O5S2 B6134633 4,6-bis[(4-methylphenyl)sulfonyl]hexahydroimidazo[4,5-d]imidazol-2(1H)-one

4,6-bis[(4-methylphenyl)sulfonyl]hexahydroimidazo[4,5-d]imidazol-2(1H)-one

Numéro de catalogue B6134633
Poids moléculaire: 436.5 g/mol
Clé InChI: IFXWPMLEVVEWNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-bis[(4-methylphenyl)sulfonyl]hexahydroimidazo[4,5-d]imidazol-2(1H)-one, commonly known as BMS-986205, is a small molecule inhibitor that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mécanisme D'action

BMS-986205 inhibits BTK by binding to a specific site on the enzyme, thereby preventing its activation. BTK is involved in the signaling pathway of B cells and is essential for their development and function. By inhibiting BTK, BMS-986205 can reduce the production of inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
BMS-986205 has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.5 nM. It has also been shown to have good selectivity for BTK over other kinases, such as Tec and Itk. In preclinical studies, BMS-986205 has demonstrated efficacy in reducing disease symptoms in animal models of rheumatoid arthritis and lupus.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BMS-986205 is its high potency and selectivity for BTK, which makes it a promising candidate for the treatment of diseases where BTK plays a crucial role. However, one limitation of BMS-986205 is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

Orientations Futures

There are several future directions for the development of BMS-986205. One potential application is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where BTK plays a crucial role in the survival and proliferation of malignant B cells. Another potential application is in the treatment of autoimmune disorders, such as multiple sclerosis and Sjogren’s syndrome, where BTK inhibition can modulate the immune response and reduce disease symptoms. Further studies are needed to determine the safety and efficacy of BMS-986205 in these disease settings.

Méthodes De Synthèse

BMS-986205 is synthesized through a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 1,4-diaminobutane to produce 4,6-bis(4-methylphenylsulfonyl)hexamethylenediamine. This intermediate is then reacted with phosgene to yield BMS-986205.

Applications De Recherche Scientifique

BMS-986205 has been extensively studied in preclinical models for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of a protein called Bruton’s tyrosine kinase (BTK), which plays a crucial role in the activation of immune cells. By inhibiting BTK, BMS-986205 can modulate the immune response and potentially treat diseases where the immune system is overactive, such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

1,3-bis-(4-methylphenyl)sulfonyl-3a,4,6,6a-tetrahydro-2H-imidazo[4,5-d]imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S2/c1-12-3-7-14(8-4-12)28(24,25)21-11-22(17-16(21)19-18(23)20-17)29(26,27)15-9-5-13(2)6-10-15/h3-10,16-17H,11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXWPMLEVVEWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3C2NC(=O)N3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.